molecular formula C28H59NO B10854154 N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine

N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine

Cat. No.: B10854154
M. Wt: 425.8 g/mol
InChI Key: XIJJLFBIFPWYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AL-A12 involves the reaction of dodecylamine with 3-methoxypropyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography to achieve a high purity level .

Industrial Production Methods

In an industrial setting, the production of AL-A12 follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality. The purification process may involve multiple steps, including distillation and filtration, to remove impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

AL-A12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AL-A12 has a wide range of applications in scientific research, including:

Mechanism of Action

AL-A12 exerts its effects by forming lipid nanoparticles that can encapsulate various molecules, including DNA, RNA, and small drugs. These nanoparticles facilitate the delivery of encapsulated molecules into target cells by merging with the cell membrane and releasing their contents into the cytoplasm. The molecular targets and pathways involved include endocytosis and intracellular trafficking pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AL-A12

AL-A12 is unique due to its specific structure, which allows for efficient encapsulation and delivery of genetic material. Its ionizable nature enables it to form stable nanoparticles at physiological pH, making it highly effective for in vivo applications. Additionally, AL-A12 has shown superior performance in inducing gene expression compared to other cationic lipids .

Properties

Molecular Formula

C28H59NO

Molecular Weight

425.8 g/mol

IUPAC Name

N-dodecyl-N-(3-methoxypropyl)dodecan-1-amine

InChI

InChI=1S/C28H59NO/c1-4-6-8-10-12-14-16-18-20-22-25-29(27-24-28-30-3)26-23-21-19-17-15-13-11-9-7-5-2/h4-28H2,1-3H3

InChI Key

XIJJLFBIFPWYLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.